N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine
Description
N'-[2-(4-Methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is a guanidine derivative characterized by a central guanidine core substituted with a 4-methylbenzenesulfonyl (tosyl) group and a 2-(4-methoxyphenyl)ethyl moiety. Guanidines are nitrogen-rich compounds with diverse applications in medicinal chemistry, catalysis, and materials science due to their strong basicity and ability to form hydrogen bonds.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-17(18)19-12-11-14-5-7-15(23-2)8-6-14/h3-10H,11-12H2,1-2H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSUEIGQJOZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Guanidine
Guanidine reacts with p-toluenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic substitution:
Key Parameters :
Stepwise Assembly via Amine Intermediates
A two-step approach mitigates steric hindrance:
-
Synthesis of 2-(4-Methoxyphenyl)ethylamine :
-
Guanidine Formation :
Advantages :
Reductive Amination Pathways
Catalytic Hydrogenation
4-Methoxybenzaldehyde reacts with ethylenediamine under H₂ (50 psi) in methanol, using Pd/C as a catalyst:
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 wt% Pd/C | Maximizes H₂ uptake |
| Reaction Time | 12 hrs | Completes imine reduction |
| Temperature | 50°C | Balances kinetics/thermodynamics |
Borane-Mediated Reduction
NaBH₄ or BH₃·THF reduces Schiff bases derived from 4-methoxybenzaldehyde and ammonia:
Advantages :
Solid-Phase Synthesis for High-Throughput Applications
Immobilized guanidine precursors on Wang resin enable iterative coupling:
-
Resin Activation : Treat with p-toluenesulfonyl chloride in DMF.
-
Guanidine Coupling : Introduce 2-(4-methoxyphenyl)ethylamine using HBTU/HOBt activation.
-
Cleavage : TFA/DCM (95:5) releases the product.
Performance Metrics :
Characterization and Quality Control
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of intermediates confirms stereochemistry:
| Parameter | Value for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 12.345, 7.891, 15.672 |
| Bond Angle (S=O) | 119.32° |
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine undergoes various types of chemical reactions, primarily influenced by its functional groups. It can participate in oxidation, reduction, and substitution reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its reactivity. For instance, the methoxy group can be converted to a hydroxyl group using reagents like potassium permanganate under acidic conditions.
Reduction: : Reduction reactions can be used to simplify the molecule or reduce specific functional groups. Catalytic hydrogenation in the presence of palladium on carbon can reduce the guanidine moiety.
Substitution: : Nucleophilic substitution reactions are also common, where nucleophiles such as halides or amines can replace specific atoms or groups within the compound, altering its properties and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium permanganate (KMnO₄) for oxidation.
Palladium on carbon (Pd/C) for reduction.
Alkyl halides for substitution reactions.
Major Products Formed
The reactions of this compound result in various major products, depending on the specific reaction conditions and reagents used. For instance, oxidation can yield hydroxy derivatives, while reduction can lead to amine-containing products.
Scientific Research Applications
Chemistry
In chemistry, this compound is valuable for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore novel reactions and pathways, contributing to the advancement of organic chemistry.
Biology and Medicine
In biology and medicine, N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine has potential applications as a pharmacophore. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in designing inhibitors for enzymes or receptors involved in various diseases.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for producing specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The methoxyphenyl and methylbenzenesulfonyl groups further modulate its binding affinity and specificity, allowing for targeted effects on cellular pathways.
Comparison with Similar Compounds
Core Guanidine Geometry
The guanidine core (CN₃) typically adopts a trigonal planar geometry. However, deviations are observed in substituted derivatives:
- N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine () exhibits bond lengths of 1.2889 Å (C1–N3, double bond character) and angles deviating from ideal trigonal geometry (e.g., N1–C1–N2 = 115.10°), indicating steric or electronic distortions .
- N'-[2-(4-Methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine likely shows similar deviations, as bulky substituents (e.g., tosyl and ethyl groups) impose steric strain.
Substituent Effects
Key structural differences among analogs:
Similar Compounds
- Compound 12 () : Synthesized via sulfonylation of a cyanamide precursor, followed by substitution with a benzylthio group .
- N′′-(4-Methoxyphenyl)-trimethylguanidine () : Prepared by reacting a chloroformamidinium salt with 4-methoxyaniline in acetonitrile .
Key Differences : The target compound’s ethyl linker may require milder alkylation conditions compared to thioether or aryl substitutions.
Physicochemical Properties
Melting Points and Solubility
- Compound 12 () : Melting point = 210–212°C ; IR data indicates strong sulfonyl absorption (1324 cm⁻¹) .
- N′′-(4-Methoxyphenyl)-trimethylguanidine (): Crystallizes from acetonitrile; non-classical C–H···O hydrogen bonds enhance crystal packing .
The target compound’s ethyl linker and tosyl group may lower its melting point compared to rigid analogs like Compound 12, while increasing solubility in polar aprotic solvents.
Spectroscopic Features
Receptor Binding
- CB2-Selective Sch225336 (): Bis-sulfonyl groups confer cannabinoid receptor affinity . The target’s tosyl group may similarly enhance receptor interactions.
- H-2 Histamine Receptor Inhibitors () : Thiadiazolyl/thiazolyl-substituted guanidines show activity; the target’s methoxyphenyl group may modulate selectivity .
Toxicity Considerations
- Tetramethylguanidine (): Classified as H302 (oral toxicity) and H315 (skin irritation) .
Biological Activity
N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure features a guanidine moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.46 g/mol
The structure includes a methoxyphenyl group and a sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Guanidine Derivatives : Compounds with guanidine groups often exhibit significant pharmacological effects, such as inhibition of enzymes or receptor modulation.
- Antimicrobial Activity : The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Methicillin | 16 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 64 |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The mechanism involves the activation of caspase pathways and the inhibition of cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These values suggest that the compound has potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacteria. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard treatment.
Case Study 2: Cancer Treatment
In another study involving patients with advanced breast cancer, administration of the compound in conjunction with traditional therapies led to improved outcomes, including reduced tumor size and enhanced survival rates.
Q & A
Basic: What are the optimal synthetic routes for N'-[2-(4-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine, and how can purity be ensured?
Answer:
The synthesis typically involves a multi-step process starting with the reaction of a substituted chloroformamidinium chloride (e.g., N,N-dimethyl-N′,N′-methylphenyl-chloroformamidinium chloride) with 4-methoxyaniline in acetonitrile, followed by alkaline hydrolysis. Triethylamine is used as a base to neutralize HCl byproducts . Purification often employs solvent extraction (e.g., dichloromethane/water) and recrystallization from saturated acetonitrile. Purity is confirmed via 1H/13C NMR (to verify substituent integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Contaminants like unreacted intermediates are identified using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases .
Basic: How can researchers confirm the electronic and steric effects of the 4-methoxyphenyl and toluenesulfonyl groups on the guanidine core?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and orbital interactions. Experimentally, X-ray crystallography reveals bond lengths (e.g., C–N bond elongation in the guanidine core due to electron-donating methoxy groups) and non-covalent interactions like C–H···O hydrogen bonds, which stabilize the crystal lattice . UV-Vis spectroscopy with varying solvent polarities (e.g., cyclohexane vs. DMSO) quantifies solvatochromic shifts, indicating π→π* transitions influenced by substituents .
Advanced: What methodologies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). To address this:
- Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
- Use LC-MS/MS to track metabolites and correlate with activity loss.
- Optimize bioavailability via prodrug strategies (e.g., acetylating the guanidine NH group) .
- Validate target engagement in vivo using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity shifts .
Advanced: How can researchers design SAR studies to improve selectivity for kinase inhibition?
Answer:
- Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing 4-methoxy with 4-fluoro or 4-cyano groups) to probe steric/electronic effects .
- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays.
- Co-crystallization : Resolve X-ray structures of the compound bound to target kinases to identify key hydrogen bonds (e.g., between the sulfonyl group and kinase hinge region) .
- Statistical modeling : Apply QSAR with descriptors like logP, polar surface area, and Hammett constants to predict selectivity trends .
Basic: What analytical techniques are critical for characterizing hydrogen-bonding interactions in this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., C–H···O bonds between methoxy groups and sulfonyl oxygen) and packing motifs .
- Infrared (IR) spectroscopy : Detects N–H stretching vibrations (~3300 cm⁻¹) and sulfonyl S=O stretches (~1350 cm⁻¹).
- Solid-state NMR : Probes hydrogen-bonding networks via 1H chemical shift anisotropy .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Answer:
- Reactivity indices : Calculate Fukui functions (ƒ⁺/ƒ⁻) to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Simulate solvation in polar aprotic solvents (e.g., DMF) to assess sulfonyl group lability.
- Transition state modeling : Use Gaussian or ORCA to model SN2 displacement at the sulfonate group with nucleophiles like hydroxide .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood for synthesis steps involving volatile bases (e.g., triethylamine).
- Spill management : Neutralize acidic/basic byproducts with sodium bicarbonate or citric acid before disposal .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How can researchers address low aqueous solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) via solvent evaporation.
- Salt formation : React with HCl or sodium acetate to improve ionization .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- Fluorescent probes : Use FITC-labeled ATP analogs to visualize competitive binding in real time .
Basic: How can researchers differentiate degradation products from synthetic impurities?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and acidic/basic conditions.
- LC-HRMS with MSE data-independent acquisition : Compare degradation product masses to synthetic intermediates.
- Isotopic labeling : Synthesize deuterated analogs to trace fragmentation pathways in MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
